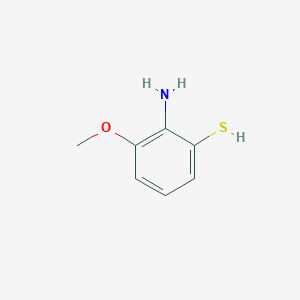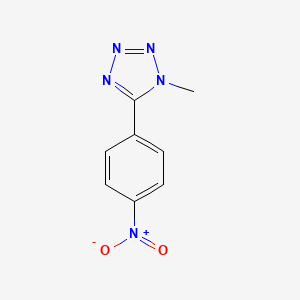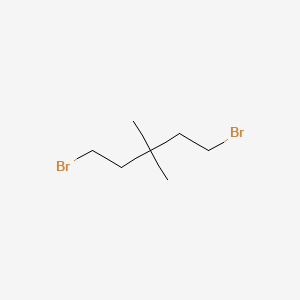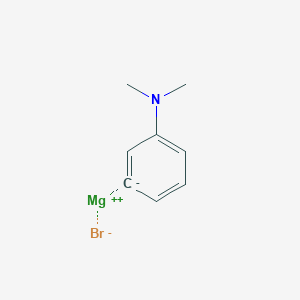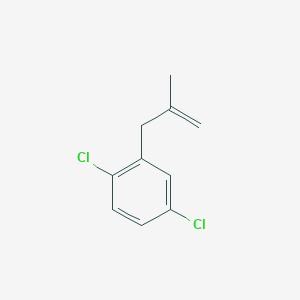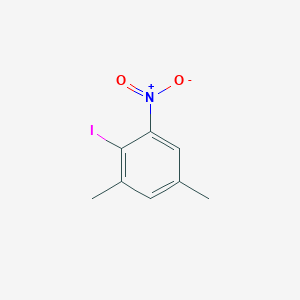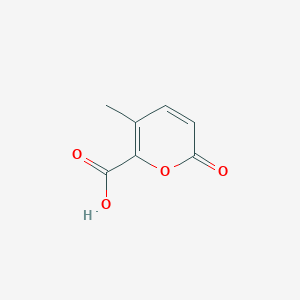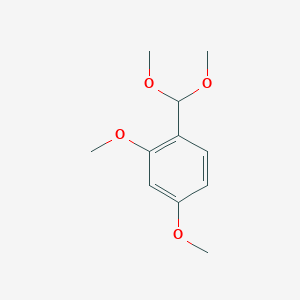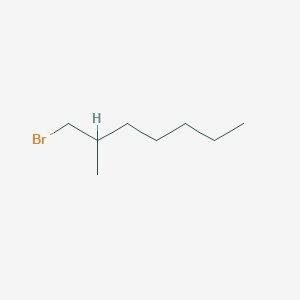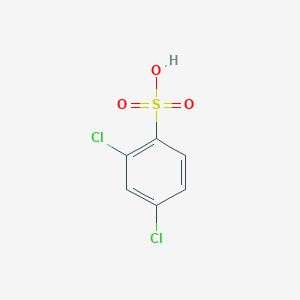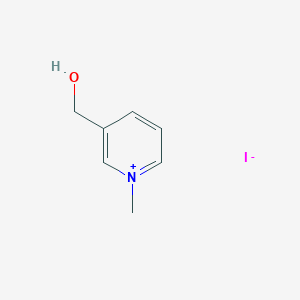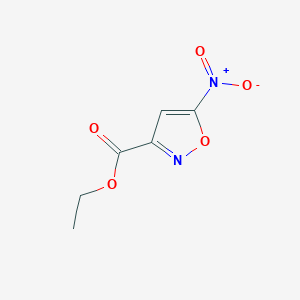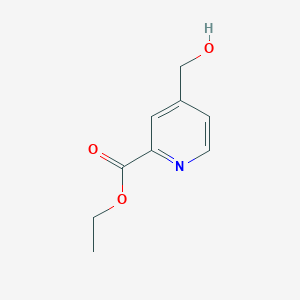
Ethyl 4-(hydroxymethyl)picolinate
Vue d'ensemble
Description
Ethyl 4-(hydroxymethyl)picolinate (EMHP) is a synthetic chemical compound that has been used in a wide range of scientific research applications, including drug delivery and biochemical research. EMHP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Medicine: Drug Synthesis and Development
Ethyl 4-(hydroxymethyl)picolinate is utilized in pharmaceutical research due to its potential as a building block in drug synthesis. Its structure is conducive to modifications that can lead to the development of new medicinal compounds. For instance, it can be used to synthesize derivatives with potential pharmacological activities, such as antiviral, antibacterial, or anti-inflammatory properties .
Agriculture: Pesticide and Herbicide Formulation
In the agricultural sector, Ethyl 4-(hydroxymethyl)picolinate may serve as an intermediate in the synthesis of pesticides and herbicides. Its chemical properties allow it to be incorporated into formulations that target specific pests or weeds, enhancing crop protection strategies .
Material Science: Polymer and Resin Production
The compound’s reactive hydroxymethyl group makes it a candidate for use in material science, particularly in the production of specialized polymers and resins. These materials could have applications in creating high-strength, lightweight composites for various industrial uses .
Environmental Science: Pollution Remediation
Ethyl 4-(hydroxymethyl)picolinate could be explored for its role in environmental science, particularly in pollution remediation processes. Its chemical structure might be useful in the breakdown or sequestration of pollutants, aiding in the cleanup of contaminated sites .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Ethyl 4-(hydroxymethyl)picolinate can be used as a standard or reagent in chromatographic and spectroscopic methods. It could help in the quantification and analysis of complex mixtures, providing accurate and reliable data for research purposes .
Pharmaceutical Research: Bioavailability and Drug Delivery
The compound’s properties are of interest in pharmaceutical research, where it could be used to improve the bioavailability of drugs. It may also play a role in the development of novel drug delivery systems, potentially enhancing the efficacy of therapeutic agents .
Industrial Applications: Chemical Manufacturing
Ethyl 4-(hydroxymethyl)picolinate may be used in various chemical manufacturing processes. Its versatility could make it a valuable component in the synthesis of industrial chemicals, dyes, and other materials .
Biotechnology: Enzyme and Protein Research
Finally, in biotechnology, this compound could be used in the study of enzymes and proteins. It might act as an inhibitor or activator in enzymatic reactions or be used in the structural analysis of proteins, contributing to our understanding of biological processes .
Propriétés
IUPAC Name |
ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFCSISXJTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561450 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(hydroxymethyl)picolinate | |
CAS RN |
59663-96-6 | |
| Record name | Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

